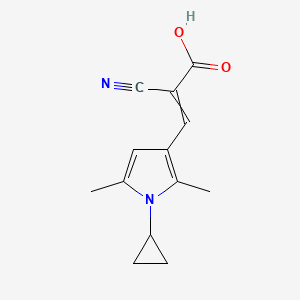

(2E)-2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2E)-2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid, also known as C3CDPP, is a synthetic compound that has a wide variety of applications in the fields of biochemistry, physiology, and chemical synthesis. C3CDPP is a derivative of pyrrolidine, a five-membered heterocyclic compound with a nitrogen atom at the center. It is a colorless, odorless, and water-soluble compound that is easily synthesized in the laboratory. C3CDPP has been studied extensively for its potential biological and medical applications, as well as its ability to act as a ligand for metal ions.

科学的研究の応用

Organic Sensitizers for Solar Cell Applications

Research has demonstrated that organic sensitizers, which include a cyanoacrylic acid group, are significant for solar cell applications. The incorporation of this group into sensitizers used in DSSCs enhances the efficiency of incident photon to current conversion, achieving remarkable conversion efficiencies. This is primarily due to their strong conjugation and the alignment of molecular orbitals which facilitates electron transfer (Kim et al., 2006).

Synthesis of Acrylic Acid Derivatives

Another area of application is in the synthesis of acrylic acid derivatives. For instance, α-cyano-Β-(2-indolyl)- and α-cyano-Β-(5-pyrrolyl)acrylic acid derivatives have been synthesized, showcasing the versatility of this compound in creating different molecular structures (Ryabova et al., 1991).

Dithieno[3,2-b:2′,3′-d]pyrrole-containing Organic Dyes

The compound is also used in the development of organic dyes containing dithieno[3,2-b:2′,3′-d]pyrrole, which are significant in DSSCs. These dyes, due to their structural properties, show enhanced spectral response and improved photovoltaic performance (Gupta et al., 2014).

Influence of π-Conjugation Units in Organic Dyes

The cyanoacrylic acid group plays a crucial role in the electron donor-acceptor (D-A) properties of organic dyes. Its presence affects the conjugation and electron transfer processes in DSSCs, which is vital for their efficiency (Qin et al., 2007).

Functional Modification of Hydrogels

This compound also finds applications in the modification of hydrogels, such as poly vinyl alcohol/acrylic acid hydrogels. The modification with amines, including the cyanoacrylic acid group, enhances the thermal stability and biological activities of these hydrogels, making them suitable for medical applications (Aly & El-Mohdy, 2015).

Stereoselective Synthesis and Fluorescence Characteristics

The compound is used in stereoselective synthesis, influencing the fluorescence characteristics and anti-cancer activity of the resultant compounds. The isomeric forms of this compound have shown variations in their quantum efficiency and potential anti-cancer properties (Irfan et al., 2021).

特性

IUPAC Name |

2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-8-5-10(6-11(7-14)13(16)17)9(2)15(8)12-3-4-12/h5-6,12H,3-4H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTDDKQZLYRCIHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2CC2)C)C=C(C#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Pyridinylmethyl)amino]nicotinic acid](/img/structure/B1350726.png)

![2-[5-(4-Methoxybenzoyl)-2-thienyl]-3-phenylacrylonitrile](/img/structure/B1350742.png)

![6-chloro-3-[(Z)-(2,4-dichlorophenyl)methylidene]-2H-thiochromen-4-one](/img/structure/B1350745.png)

![Methyl 2-(benzoylamino)-3-[3-(trifluoromethyl)anilino]acrylate](/img/structure/B1350749.png)

![1-[(Tert-butyl)oxycarbonyl]-3-[4-(trifluoromethyl)benzyl]piperidine-3-carboxylic acid](/img/structure/B1350762.png)

![1H-Pyrrolo[2,3-B]pyridine, 5-(2-thienyl)-](/img/structure/B1350764.png)

![4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]-N-[(dimethylamino)methylene]benzenesulfonamide](/img/structure/B1350771.png)